molecular formula C10H12ClNO3 B11875648 2-(tert-Butyl)-4-chloro-5-nitrophenol CAS No. 1236061-41-8

2-(tert-Butyl)-4-chloro-5-nitrophenol

Cat. No.: B11875648
CAS No.: 1236061-41-8
M. Wt: 229.66 g/mol
InChI Key: JVJXUPCXKPFSRW-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-chloro-5-nitrophenol is an organic compound that belongs to the class of phenols It features a tert-butyl group, a chlorine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-4-chloro-5-nitrophenol can be achieved through several methods. One common approach involves the nitration of 2-(tert-Butyl)-4-chlorophenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl)-4-chloro-5-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenol derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Hydroxide ions, aqueous conditions.

    Reduction: Tin(II) chloride, hydrochloric acid.

Major Products:

    Oxidation: Formation of 2-(tert-Butyl)-4-chloro-5-aminophenol.

    Substitution: Formation of 2-(tert-Butyl)-4-hydroxy-5-nitrophenol.

    Reduction: Formation of 2-(tert-Butyl)-4-chloro-5-aminophenol.

Scientific Research Applications

2-(tert-Butyl)-4-chloro-5-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4-chloro-5-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and receptors. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

    2-(tert-Butyl)-4-chlorophenol: Lacks the nitro group, resulting in different chemical reactivity and applications.

    2-(tert-Butyl)-4-nitrophenol: Lacks the chlorine atom, affecting its substitution reactions.

    4-Chloro-2-nitrophenol: Lacks the tert-butyl group, leading to different steric and electronic properties.

Uniqueness: 2-(tert-Butyl)-4-chloro-5-nitrophenol is unique due to the presence of all three functional groups (tert-butyl, chlorine, and nitro) on the benzene ring. This combination of groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1236061-41-8

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

2-tert-butyl-4-chloro-5-nitrophenol

InChI

InChI=1S/C10H12ClNO3/c1-10(2,3)6-4-7(11)8(12(14)15)5-9(6)13/h4-5,13H,1-3H3

InChI Key

JVJXUPCXKPFSRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1O)[N+](=O)[O-])Cl

Origin of Product

United States

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